molecular formula C28H42N2O5 B1193896 Fenoxedil CAS No. 54063-40-0

Fenoxedil

Cat. No. B1193896
CAS RN: 54063-40-0
M. Wt: 486.6 g/mol
InChI Key: OBQUKWIVMOIRGG-UHFFFAOYSA-N
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Description

Fenoxedil is an anilide.

Scientific Research Applications

  • Anti-Inflammatory and Metabolic Effects Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, is noted for its ability to reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism. This attribute is particularly evident in subjects with metabolic syndrome, highlighting fenofibrate's potential in addressing inflammatory pathways crucial for preventing cardiovascular disease in high-risk patients (Belfort et al., 2010).

  • Potential in Cancer Chemoprevention Fenretinide, a synthetic retinoid similar to fenofibrate, has been investigated for its efficacy in protecting women from breast cancer. This research aligns with the broader exploration of dietary chemicals and phytochemicals as chemopreventive agents, providing a molecular basis for anti-disease functions of such compounds (Gosslau & Chen, 2004).

  • Effects on Melanoma Metastases Fenofibrate has shown significant effects in inhibiting melanoma metastases, particularly in Bomirski hamster melanoma. Its role as a ligand of peroxisome proliferator-activated receptor α suggests a potential use in melanoma chemoprevention (Grabacka et al., 2004).

  • Impact on Glucose and Lipid Metabolism in Diabetes Fenofibrate, as a peroxisome proliferator-activated receptor (PPAR)-α agonist, has been studied for its effects on glucose and lipid metabolism in type 2 diabetes mellitus patients. These insights are valuable for understanding the drug's role in managing diabetes-related metabolic issues (Bajaj et al., 2007).

  • Neurological Recovery and Anti-Inflammatory Effects in Brain Injury Fenofibrate has demonstrated neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects in traumatic brain injury, suggesting its potential as a therapeutic strategy for such conditions (Chen et al., 2007).

  • Influence on Endothelial Dysfunction The drug is effective in improving age-related endothelial dysfunction in rat resistance arteries, indicating its potential for maintaining endothelial function during ageing (Álvarez de Sotomayor et al., 2007).

  • Cardiovascular Risk Biomarkers in Diabetes Long-term fenofibrate therapy has been observed to increase biomarkers like fibroblast growth factor 21 and retinol-binding protein 4 in subjects with type 2 diabetes, contributing to understanding its role in cardiovascular risk management (Ong et al., 2012).

  • Inhibition of Angiogenesis Fenofibrate exhibits the ability to inhibit angiogenesis both in vitro and in vivo, which can be significant in the context of atherosclerosis and plaque instability, major causes of ischemic events (Varet et al., 2003).

properties

CAS RN

54063-40-0

Product Name

Fenoxedil

Molecular Formula

C28H42N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3

InChI Key

OBQUKWIVMOIRGG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Other CAS RN

54063-40-0

Related CAS

27471-60-9 (mono-hydrochloride)

synonyms

fenoxedil
fenoxedil monohydrochloride
Suplexedil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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